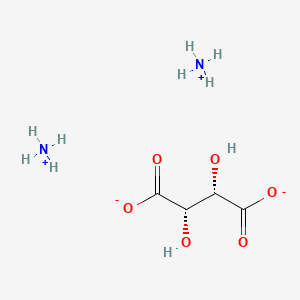
Ammonium (2S,3S)-2,3-dihydroxysuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium (2S,3S)-2,3-dihydroxysuccinate is an organic compound that belongs to the class of ammonium salts It is derived from succinic acid, a dicarboxylic acid, and features two hydroxyl groups attached to the second and third carbon atoms in the succinate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium (2S,3S)-2,3-dihydroxysuccinate can be synthesized through several methods:
-
Direct Hydroxylation of Succinic Acid: : One common method involves the hydroxylation of succinic acid using a suitable oxidizing agent such as hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C.
-
Enzymatic Synthesis: : Another approach involves the use of enzymes such as hydroxylases that specifically target the succinate molecule to introduce hydroxyl groups at the desired positions. This method is advantageous due to its high specificity and mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the following steps:
-
Fermentation: : Microbial fermentation processes can be employed to produce succinic acid, which is then chemically or enzymatically converted to the desired dihydroxysuccinate derivative.
-
Chemical Synthesis: : Large-scale chemical synthesis using optimized reaction conditions and catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium (2S,3S)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:
-
Oxidation: : The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : The compound can be reduced to form diols or other reduced derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The hydroxyl groups can be substituted with other functional groups through reactions with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Diols, alcohols.
Substitution Products: Halogenated compounds, amines, thioethers.
Applications De Recherche Scientifique
Ammonium (2S,3S)-2,3-dihydroxysuccinate has several applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
-
Biology: : The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
-
Medicine: : Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate or in drug delivery systems.
-
Industry: : It is used in the production of biodegradable polymers and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which ammonium (2S,3S)-2,3-dihydroxysuccinate exerts its effects depends on its specific application. In biological systems, it may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The hydroxyl groups and the ammonium ion play crucial roles in its interactions with molecular targets, such as enzymes and receptors.
Comparaison Avec Des Composés Similaires
Ammonium (2S,3S)-2,3-dihydroxysuccinate can be compared with other similar compounds, such as:
-
Ammonium (2R,3R)-2,3-dihydroxysuccinate: : This isomer has different stereochemistry, which can lead to different biological activities and chemical reactivity.
-
Ammonium (2S,3S)-2,3-dihydroxyglutarate: : This compound has an additional carboxyl group, which can influence its solubility and reactivity.
-
Ammonium (2S,3S)-2,3-dihydroxyadipate: : With a longer carbon chain, this compound may have different physical properties and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C4H12N2O6 |
|---|---|
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
diazanium;(2S,3S)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.2H3N/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);2*1H3/t1-,2-;;/m0../s1 |
Clé InChI |
NGPGDYLVALNKEG-OTWIGTIJSA-N |
SMILES isomérique |
[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |
SMILES canonique |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


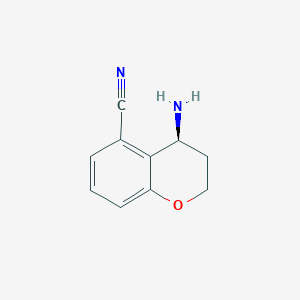

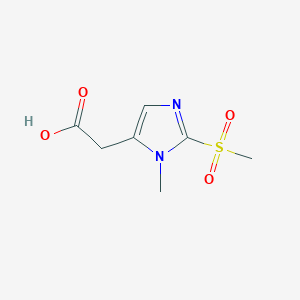
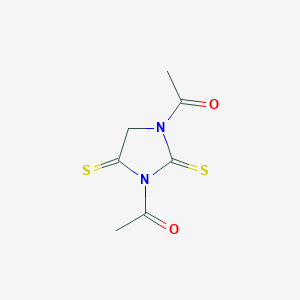
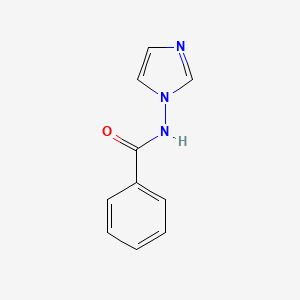
![2-Bromo-4H-cyclopenta[b]thiophene-4,6(5H)-dione](/img/structure/B12826356.png)
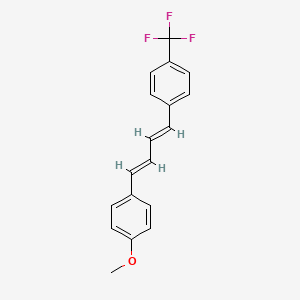
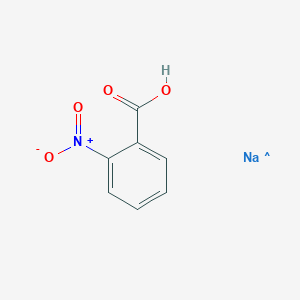
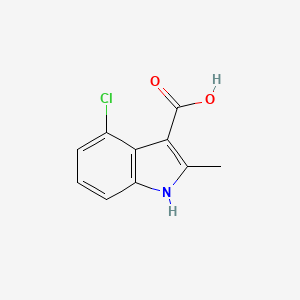
![1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine oxide]](/img/structure/B12826388.png)

![2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12826399.png)
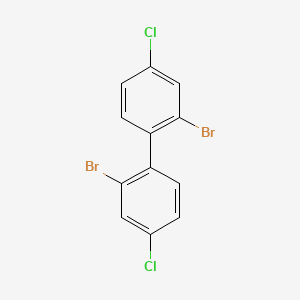
![2-[[3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[(2,6-dimethylpiperidin-1-yl)methyl]phenyl]-N-methyl-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B12826412.png)
